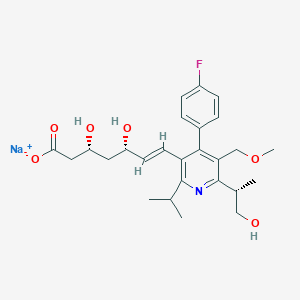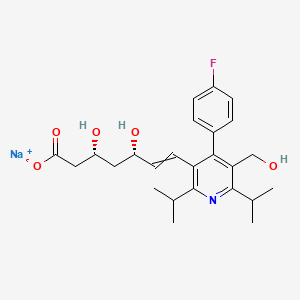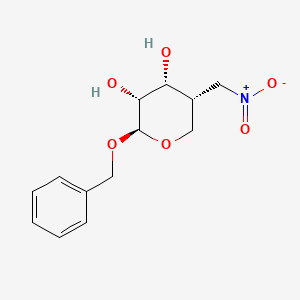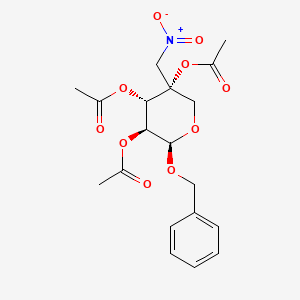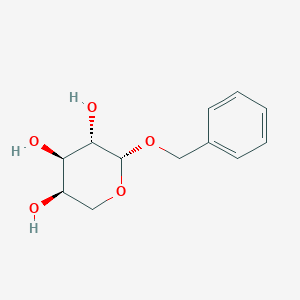
2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE is an organic compound that belongs to the class of benzoxazolium betaines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE typically involves the condensation of an aniline derivative with a benzoxazole precursor. The reaction conditions often include:
Solvent: Common solvents like ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: Moderate temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production methods may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The process might include:
Purification: Techniques like recrystallization or chromatography.
Quality Control: Analytical methods such as HPLC or NMR spectroscopy to ensure product consistency.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce an amine.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials or dyes.
Mecanismo De Acción
The mechanism of action of 2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways would require detailed experimental studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM CHLORIDE
- 2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM HYDROXIDE
Uniqueness
2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE is unique due to its specific structural features, such as the sulfoalkyl group and the benzoxazolium core
Propiedades
Número CAS |
101852-89-5 |
|---|---|
Fórmula molecular |
C19H20N2O4S |
Peso molecular |
372.44 |
Sinónimos |
2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[2-(Hydroxypropyl-d6] Adenine](/img/structure/B1140098.png)
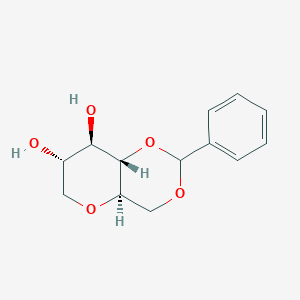
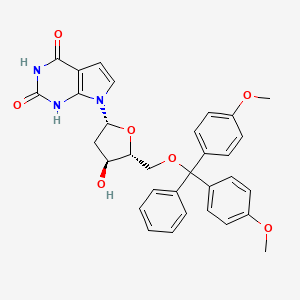
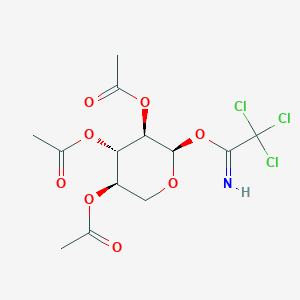
![[(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-(2-nitrophenoxy)oxan-4-yl] acetate](/img/structure/B1140105.png)
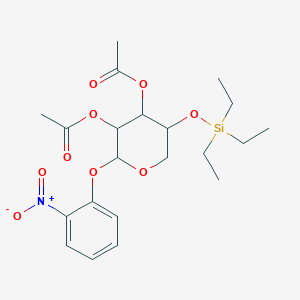
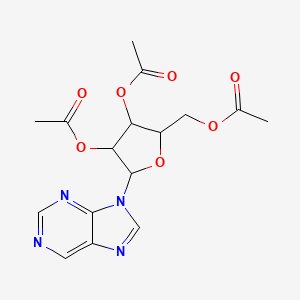
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B1140109.png)

